2-Thiazolidineacetic acid, 2-methyl-, ethyl ester
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Overview
Description
2-Thiazolidineacetic acid, 2-methyl-, ethyl ester is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolidineacetic acid, 2-methyl-, ethyl ester typically involves the reaction of 2-methylthiazolidine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the thiazolidine ring attacks the carbon atom of the ethyl chloroacetate, leading to the formation of the ester .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Thiazolidineacetic acid, 2-methyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ester can be reduced to form alcohols.
Substitution: The ester group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ester group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
2-Thiazolidineacetic acid, 2-methyl-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its neuroprotective and antioxidant activities.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Thiazolidineacetic acid, 2-methyl-, ethyl ester involves its interaction with various molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring can form coordination complexes with metal ions, which can modulate the activity of enzymes and receptors. Additionally, the compound can act as a nucleophile, participating in various biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-4-carboxylic acid: Another thiazolidine derivative with similar biological activities.
2-Thiazolidinone: A related compound with a carbonyl group at the 2-position instead of an ester.
Thiazolidine-2-thione: Contains a sulfur atom at the 2-position instead of an ester.
Uniqueness
2-Thiazolidineacetic acid, 2-methyl-, ethyl ester is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to other thiazolidine derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
770-78-5 |
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Molecular Formula |
C8H15NO2S |
Molecular Weight |
189.28 g/mol |
IUPAC Name |
ethyl 2-(2-methyl-1,3-thiazolidin-2-yl)acetate |
InChI |
InChI=1S/C8H15NO2S/c1-3-11-7(10)6-8(2)9-4-5-12-8/h9H,3-6H2,1-2H3 |
InChI Key |
RAWRTSJLYLJMPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(NCCS1)C |
Origin of Product |
United States |
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